Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate
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Overview
Description
Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiazole ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Acetate Group Addition:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furanones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazoles.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Furanones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]sulfanylacetate
- Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]methylacetate
Uniqueness: Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, thiazole ring, and acetate group makes it a versatile compound for various applications.
Properties
IUPAC Name |
sodium;2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c1-6-10(7-3-2-4-14-7)11-8(15-6)5-9(12)13;/h2-4H,5H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYWHOYWCXOPS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)[O-])C2=CC=CO2.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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